An In-Depth Technical Guide to the Chemical Structure and Synthesis of 1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine HCl
An In-Depth Technical Guide to the Chemical Structure and Synthesis of 1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, valued for its unique conformational constraints and metabolic stability. Its incorporation into drug candidates can significantly impact potency, selectivity, and pharmacokinetic properties.[1] This guide provides a detailed technical overview of 1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride, a compound of interest for its potential applications in the development of novel therapeutics. We will delve into its chemical structure, plausible synthetic routes with detailed protocols, and expected analytical characterization.
Chemical Structure and Properties
1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride is a primary amine featuring a cyclopropane ring substituted with a 4-methoxybenzyl group. The hydrochloride salt form enhances its solubility and stability, making it more amenable for handling and formulation.
Molecular Structure:
Chemical Structure of 1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine HCl
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C11H16ClNO | [2] |
| Molecular Weight | 213.70 g/mol | [2] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in water and polar organic solvents | Inferred from hydrochloride salt form |
Synthesis of 1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine HCl
A robust and efficient method for the synthesis of primary cyclopropylamines is the Kulinkovich-Szymoniak reaction.[3][4] This reaction utilizes a titanium-mediated cyclopropanation of a nitrile with a Grignard reagent.[5][6][7][8] Below is a proposed detailed protocol for the synthesis of the target compound based on this methodology.
Proposed Synthetic Route:
Proposed synthetic workflow for the target compound.
Experimental Protocol:
Materials:
-
2-(4-methoxyphenyl)acetonitrile
-
Ethylmagnesium bromide (solution in THF)
-
Titanium(IV) isopropoxide
-
Boron trifluoride diethyl etherate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (solution in dioxane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Titanacyclopropane Formation: To a solution of 2-(4-methoxyphenyl)acetonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) at room temperature, add titanium(IV) isopropoxide (1.2 eq).
-
Cool the mixture to -50 °C and slowly add a solution of ethylmagnesium bromide in THF (2.4 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Reaction with Nitrile and Cyclization: Cool the mixture to -50 °C and add boron trifluoride diethyl etherate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Workup and Purification: Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the free amine.
-
Salt Formation: Dissolve the purified free amine in anhydrous diethyl ether and add a solution of HCl in dioxane dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford 1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine HCl.
Causality Behind Experimental Choices:
-
The use of titanium(IV) isopropoxide and a Grignard reagent is central to the Kulinkovich reaction, forming the reactive titanacyclopropane intermediate.[9]
-
The subsequent addition of a Lewis acid, such as boron trifluoride diethyl etherate, is crucial in the Szymoniak variation to promote the cyclization of the intermediate formed from the nitrile, leading to the desired primary cyclopropylamine.[3]
-
The reaction is performed under anhydrous and inert conditions to prevent the quenching of the highly reactive Grignard and organotitanium reagents.
-
The final treatment with HCl in a non-aqueous solvent like dioxane ensures the clean precipitation of the hydrochloride salt, aiding in purification and improving the stability of the final product.
Structural Elucidation and Spectroscopic Analysis
Comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized compound. Based on the known spectral data of analogous structures, the following characteristic signals are expected.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide key information about the different proton environments in the molecule.[10][11][12]
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | d | 2H | Aromatic protons ortho to the methoxy group |
| ~6.80 | d | 2H | Aromatic protons meta to the methoxy group |
| ~3.75 | s | 3H | Methoxy group (-OCH₃) protons |
| ~2.70 | s | 2H | Methylene bridge (-CH₂-) protons |
| ~1.50 | br s | 3H | Amine protons (-NH₃⁺) |
| ~0.80-1.00 | m | 4H | Cyclopropane ring protons |
The broad singlet for the amine protons is due to proton exchange and quadrupole broadening. The exact chemical shift can vary depending on the solvent and concentration.[11] The upfield chemical shift of the cyclopropane protons is a characteristic feature resulting from the ring current effect of the strained three-membered ring.[13][14]
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the number of unique carbon environments.[15][16]
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | Aromatic carbon attached to the methoxy group |
| ~130.0 | Aromatic carbons ortho to the methoxy group |
| ~128.0 | Quaternary aromatic carbon |
| ~114.0 | Aromatic carbons meta to the methoxy group |
| ~55.0 | Methoxy carbon (-OCH₃) |
| ~45.0 | Methylene bridge carbon (-CH₂) |
| ~35.0 | Quaternary cyclopropane carbon |
| ~15.0 | Methylene carbons of the cyclopropane ring |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[17][18][19][20][21]
Predicted FTIR Data (KBr pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Strong | N-H stretching of the ammonium salt |
| ~2950-2850 | Medium | C-H stretching of alkyl and aromatic groups |
| ~1610, 1510 | Strong | C=C stretching of the aromatic ring |
| ~1250 | Strong | C-O stretching of the aryl ether |
| ~1030 | Medium | C-N stretching |
| ~830 | Strong | Out-of-plane C-H bending of the 1,4-disubstituted aromatic ring |
The broad absorption in the 3000-2800 cm⁻¹ region is characteristic of the stretching vibrations of the ammonium cation in the hydrochloride salt.[17][18]
Mass Spectrometry
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (ESI+):
-
[M+H]⁺: Expected at m/z = 178.12, corresponding to the protonated free amine (C₁₁H₁₆NO⁺).
-
Major Fragmentation Pathways: The primary fragmentation is expected to be the benzylic cleavage, resulting in the loss of the cyclopropylamine moiety to give a stable tropylium-like cation at m/z 121, corresponding to the 4-methoxybenzyl fragment.[22][23][24][25] Further fragmentation of the cyclopropylamine portion could also be observed.
Potential Applications and Pharmacological Relevance
-
Central Nervous System (CNS) Agents: The incorporation of a 4-methoxyphenyl group is common in various CNS-active compounds. The cyclopropylamine scaffold is also present in certain antidepressants and other neuroactive agents.
-
Enzyme Inhibitors: The rigid cyclopropane ring can serve as a key element for binding to the active site of enzymes, potentially leading to potent and selective inhibitors.
-
Metabolic Stability: The cyclopropyl group is often introduced into drug candidates to block sites of metabolism, thereby improving the pharmacokinetic profile of a molecule.[1]
Further research is warranted to explore the specific biological activities of this compound and to fully elucidate its therapeutic potential.
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